Nandrolone cypionate

Vue d'ensemble

Description

It is a nandrolone ester and is used primarily for its anabolic properties to promote muscle growth and enhance physical performance . This compound is commonly administered via intramuscular injection and is known for its prolonged action due to the cypionate ester attached to the nandrolone molecule .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nandrolone cypionate is synthesized from nandrolone, which is a derivative of testosterone. The synthesis involves the esterification of nandrolone with cypionic acid. The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Nandrolone cypionate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding ketone form.

Reduction: Reduction reactions can convert the ketone group back to the hydroxyl group.

Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Therapeutic Applications

Nandrolone cypionate is utilized in several medical contexts, notably:

- Anemia : It is effective in treating anemia associated with chronic renal failure by stimulating erythropoietin production, which increases red blood cell mass and hemoglobin levels .

- Cachexia : this compound is beneficial for patients experiencing weight loss due to chronic illnesses, such as cancer or HIV/AIDS, by promoting lean body mass and muscle growth .

- Osteoporosis : It has been shown to improve bone density in postmenopausal women and those suffering from osteoporosis, reducing the risk of fractures .

- Hypogonadism : The compound is also used to treat male hypogonadism, helping to restore normal testosterone levels and improve overall health and wellbeing .

Table 1: Summary of Clinical Studies on this compound

Case Study 1: Nandrolone in HIV-Associated Wasting Syndrome

A randomized controlled trial involving 38 HIV-infected women demonstrated that nandrolone decanoate significantly increased lean body mass over 12 weeks compared to placebo. The study highlighted the potential of nandrolone in managing weight loss associated with chronic illness .

Case Study 2: Nandrolone for Osteoporosis

In a study involving elderly women with osteoporosis, nandrolone administration resulted in a notable decrease in vertebral fractures and an increase in bone mineral density over a 24-week period .

Safety and Side Effects

While this compound has therapeutic benefits, it is essential to consider potential side effects:

- Hormonal imbalances leading to secondary sexual characteristic changes.

- Risk of cardiovascular issues with prolonged use.

- Possible liver toxicity with high doses or long-term therapy.

Mécanisme D'action

Nandrolone cypionate exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to an increase in protein synthesis and muscle growth. The compound also increases the production of erythropoietin, which stimulates red blood cell production. The molecular targets and pathways involved include the androgen receptor signaling pathway and the erythropoietin signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nandrolone decanoate: Another nandrolone ester with a longer duration of action.

Testosterone cypionate: A testosterone ester with similar anabolic properties.

Oxandrolone: An anabolic steroid with a different chemical structure but similar anabolic effects

Uniqueness

Nandrolone cypionate is unique due to its specific ester, which provides a balance between the duration of action and the onset of effects. This makes it particularly useful for therapeutic applications where a prolonged effect is desired without frequent administration .

Activité Biologique

Nandrolone cypionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, primarily used in medical settings for its anabolic properties. It has gained attention not only for its therapeutic applications but also for its misuse in sports and bodybuilding. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Pharmacodynamics

This compound is characterized by a modification at the 19th carbon position of testosterone, which enhances its anabolic effects while reducing androgenic activity. This alteration results in a higher myotrophic to androgenic ratio, making it particularly effective for muscle mass gain without significant androgenic side effects .

Nandrolone exerts its effects through several mechanisms:

- Androgen Receptor Activation : Nandrolone binds to androgen receptors in muscle and bone tissues, promoting protein synthesis and muscle hypertrophy.

- Inhibition of Myostatin : It may inhibit myostatin, a negative regulator of muscle growth, thereby facilitating muscle development .

- Impact on Nitrogen Retention : Nandrolone enhances nitrogen retention, crucial for muscle recovery and growth .

Muscle Growth and Repair

Numerous studies have demonstrated that this compound significantly increases lean body mass and strength. A case study involving patients with chronic wasting conditions showed marked improvements in muscle mass and physical function following nandrolone treatment. In a controlled trial, patients receiving nandrolone experienced an average increase in lean body mass of 4 kg over 12 weeks compared to a placebo group .

Metabolic Effects

Research indicates that nandrolone affects metabolic pathways by altering mitochondrial function. A study on HepG2 cells revealed that nandrolone treatment led to decreased mitochondrial respiration and increased reactive oxygen species (ROS) production. This suggests that while nandrolone promotes anabolic processes, it may also induce oxidative stress under certain conditions .

Table: Summary of Biological Effects of this compound

Side Effects and Risks

Despite its benefits, this compound is associated with several side effects:

- Hormonal Imbalances : Prolonged use can lead to suppression of natural testosterone production.

- Cardiovascular Risks : Increased blood pressure and changes in lipid profiles have been reported.

- Psychological Effects : Users may experience mood swings, aggression, or other psychological disturbances .

Case Studies

In a notable clinical case, a bodybuilder using this compound reported significant improvements in strength and recovery times but also experienced elevated blood pressure and mood swings. These findings highlight the dual nature of nandrolone's effects—beneficial for performance but potentially harmful to mental health.

Propriétés

IUPAC Name |

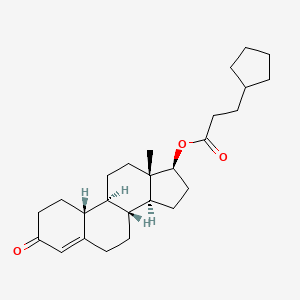

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3/t20-,21+,22+,23-,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKEGSQGOSEES-FNKXXKKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975525 | |

| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-63-8 | |

| Record name | Nandrolone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone cypionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortestosterone cypionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-(3-cyclopentylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21W049AQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.